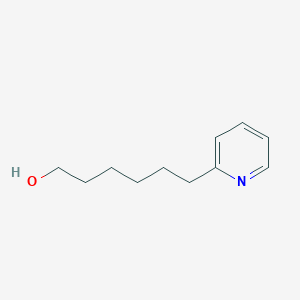
2-Fluoro-4-iodopyridine-5-methanol
Vue d'ensemble
Description
2-Fluoro-4-iodopyridine-5-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to iodination reactions under controlled conditions
Industrial Production Methods
Industrial production of 2-Fluoro-4-iodopyridine-5-methanol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-iodopyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-iodopyridine-5-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-iodopyridine-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
2-Fluoro-4-iodopyridine-5-methanol is unique due to the specific combination of fluorine, iodine, and methanol substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. The presence of both halogen atoms and a hydroxyl group allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C6H5FINO |
|---|---|
Poids moléculaire |
253.01 g/mol |
Nom IUPAC |
(6-fluoro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 |
Clé InChI |
SRQUKKXMVKOMKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)CO)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![benzyl N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8537886.png)

![1,4-Diazabicyclo[2.2.2]octane, 1-oxide](/img/structure/B8537907.png)
